2-PMPA (sodium)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-PMPA (sodium) involves the reaction of PMPA with a chlorination agent to obtain PMPA-2Cl, which is then reacted with tetrasodium . The specific reaction conditions, such as temperature and solvents, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of 2-PMPA (sodium) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product in its pure form .

化学反应分析

Types of Reactions

2-PMPA (sodium) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-PMPA (sodium) may result in the formation of carboxylic acids, while reduction may yield alcohols .

科学研究应用

Neurological Applications

1.1 Inhibition of Glutamate Carboxypeptidase II

2-PMPA is primarily recognized for its role as a GCPII inhibitor, which is significant in treating neurological disorders. Research indicates that 2-PMPA can effectively inhibit GCPII activity, which is elevated in conditions such as Alzheimer's disease and multiple sclerosis. In preclinical models, 2-PMPA demonstrated efficacy in reducing neuroinflammation and promoting neuroprotection.

1.2 Prodrug Development for Enhanced Bioavailability

Due to its poor oral bioavailability (<1%), various prodrugs of 2-PMPA have been developed to enhance its pharmacokinetic properties. For instance, a prodrug using the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) moiety showed an 80-fold increase in exposure compared to standard 2-PMPA administration in mice . This advancement suggests that prodrug strategies could facilitate clinical applications of 2-PMPA in treating neurological conditions.

Cancer Research

2.1 Efficacy Against Ovarian Cancer

In studies involving ovarian cancer models, 2-PMPA has been shown to inhibit tumor growth by targeting GCPII, which is often upregulated in cancer cells . The compound's ability to selectively inhibit this enzyme makes it a candidate for further investigation in cancer therapies.

2.2 Combination Therapies

Research has also explored the potential of combining 2-PMPA with other therapeutic agents to enhance anticancer effects. For example, its use alongside chemotherapeutics may improve treatment outcomes by mitigating drug resistance mechanisms often observed in cancer cells .

Gastrointestinal Applications

3.1 Treatment of Inflammatory Bowel Disease (IBD)

Recent studies have highlighted the role of 2-PMPA in alleviating symptoms associated with inflammatory bowel disease. In a dextran sodium sulfate-induced colitis model, daily treatment with 2-PMPA significantly reduced inflammation and improved histological scores . This effect is attributed to the inhibition of GCPII, which plays a role in the inflammatory processes within the gut.

3.2 Mechanistic Insights

The mechanism through which 2-PMPA exerts its effects in IBD involves downregulation of inflammatory mediators and restoration of epithelial barrier function . These findings position 2-PMPA as a potential therapeutic agent for managing chronic gastrointestinal conditions.

Behavioral Studies

4.1 Impact on Drug-Seeking Behavior

Research has also investigated the influence of 2-PMPA on substance use disorders. In rodent models, it was found that systemic pretreatment with 2-PMPA reduced cocaine-seeking behavior, suggesting its potential utility in addiction therapies . The compound appears to modulate neurochemical pathways involved in reward processing.

Data Summary Table

Case Studies and Research Findings

- Neurological Disorders : A study demonstrated that prodrugs of 2-PMPA significantly improved brain delivery and reduced neuroinflammation in rodent models of Alzheimer’s disease .

- Ovarian Cancer : Preclinical trials indicated that treatment with 2-PMPA led to a marked reduction in tumor size and improved survival rates in animal models .

- IBD : In a controlled study, 2-PMPA treatment resulted in significant histological improvements and reduced inflammatory markers in IBD models, highlighting its therapeutic potential .

作用机制

2-PMPA (sodium) exerts its effects by inhibiting the enzyme glutamate carboxypeptidase II (GCPII). This inhibition prevents the catabolism of N-acetyl-aspartyl-glutamate (NAAG) to N-acetylaspartate (NAA) and glutamate, thereby modulating the levels of these neuropeptides in the brain . The molecular targets and pathways involved include the NAAG-mGluR3 signaling pathway, which plays a role in cortical synaptic plasticity .

相似化合物的比较

Similar Compounds

Tenofovir: An antiviral nucleotide analog used in the treatment of HIV and hepatitis B.

2-PMPA: A similar compound with potent inhibitory effects on GCPII.

Uniqueness

2-PMPA (sodium) is unique due to its high selectivity and potency as a GCPII inhibitor. Its robust efficacy in various animal models of neurological diseases sets it apart from other similar compounds .

属性

CAS 编号 |

373645-42-2 |

|---|---|

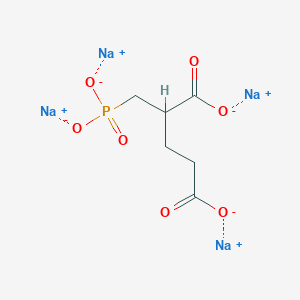

分子式 |

C6H7Na4O7P |

分子量 |

314.04 |

IUPAC 名称 |

tetrasodium;2-(phosphonatomethyl)pentanedioate |

InChI |

InChI=1S/C6H11O7P.4Na/c7-5(8)2-1-4(6(9)10)3-14(11,12)13;;;;/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |

InChI 键 |

LEBZXEZQTCDFBJ-UHFFFAOYSA-J |

SMILES |

C(CC(=O)[O-])C(CP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

PMPA sodium; PMPA sodium salt; PMPA Na; PMPA tetrasodium salt; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。